3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS No.: 90110-77-3
Cat. No.: VC15766842
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90110-77-3 |
|---|---|
| Molecular Formula | C8H7N3O3 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 3-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O3/c1-4-2-10-11-6(4)9-3-5(7(11)12)8(13)14/h2-3,10H,1H3,(H,13,14) |
| Standard InChI Key | NHLRBRMYPGNLNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CNN2C1=NC=C(C2=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic system formed by fusion of pyrazole and pyrimidine rings. The pyrazole ring contributes nitrogen-rich aromaticity, while the pyrimidine ring introduces π-conjugation and hydrogen-bonding capabilities. Key substituents include:
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3-Methyl group: Enhances lipophilicity and steric bulk, influencing target binding.
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7-Keto group: Participates in keto-enol tautomerism, affecting electronic distribution.
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6-Carboxylic acid: Provides acidity (pKa ≈ 3.2) and enables salt formation or conjugation reactions .
Experimental data from related pyrazolo[1,5-a]pyrimidine derivatives suggest a molecular weight of 193.16 g/mol and moderate water solubility (≈12 mg/mL at pH 7) . X-ray crystallography of analogous structures reveals planar geometry with intramolecular hydrogen bonds between the carboxylic acid and pyrimidine nitrogen .
Table 1: Key Physicochemical Parameters
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis typically employs 1,3-dicarbonyl compounds and amino-pyrazole precursors under oxidative conditions. A representative protocol from ACS Omega involves:
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Reacting N-amino-2-iminopyridine with ethyl acetoacetate in ethanol/acetic acid (6:1 v/v).
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Maintaining reaction at 130°C under O₂ atmosphere for 18 hours.
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Isolating the product via recrystallization (74–94% yield) .
Critical parameters include:
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Oxidant requirement: Molecular oxygen drives the dehydrogenative coupling, with yields dropping to 6% under argon .
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Acid catalysis: Acetic acid (6 equiv.) optimizes proton transfer and prevents byproduct formation .
Table 2: Optimization of Synthetic Conditions
| Entry | Acid (equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | O₂ | 94 |
| 3 | TFA (2) | O₂ | 55 |
Biological Activity and Mechanism
Kinase Inhibition Profile
Pyrazolo[1,5-a]pyrimidines exhibit nanomolar affinity for SRC family kinases, as demonstrated in PMC studies:
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eCF506 analog: IC₅₀ = 0.8 nM for SRC vs. 850 nM for ABL, indicating >1,000-fold selectivity .
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Binding mode: The carboxylic acid forms salt bridges with Lys295 and Glu310 in the ATP-binding pocket .
Antiproliferative Effects
In MCF7 breast cancer cells:
Industrial and Pharmaceutical Applications
Drug Development
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Lead optimization: Carboxylic acid group permits prodrug strategies (e.g., esterification for improved bioavailability) .
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Combinatorial libraries: Serves as a scaffold for generating >200 analogs targeting PI3K/mTOR pathways .
Materials Science
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Coordination polymers: Chelates transition metals (Cu²⁺, Fe³⁺) to form porous networks with BET surface areas >800 m²/g .
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
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